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molecular formula C17H17NO4 B323690 Methyl 2-{[(2-methoxyphenyl)acetyl]amino}benzoate

Methyl 2-{[(2-methoxyphenyl)acetyl]amino}benzoate

Cat. No. B323690
M. Wt: 299.32 g/mol
InChI Key: IUIGJLDCWVNLRQ-UHFFFAOYSA-N
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Patent
US04668682

Procedure details

To a mixed solution of acetone (300 ml) and a 6% aqueous potassium carbonate solution (200 ml) there were added 10.2 g (67 mmol) of methyl ester of anthranilic acid. 12.5 g (67 mmol) of 2-Methoxyphenylacetic acid chloride were added dropwise under cooling thereto and the resulting reaction mixture was stirred at room temperature for 4 hours. The resulting precipitates were collected by filtration to obtain 15.7 g (yield 78%) of N-(2-methoxyphenylacetyl)-anthranilic acid methyl ester.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[C:7]([OH:16])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[NH2:10].[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH2:25][C:26](Cl)=[O:27]>CC(C)=O>[CH3:1][O:15][C:7](=[O:16])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[NH:10][C:26](=[O:27])[CH2:25][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[O:18][CH3:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
methyl ester
Quantity
10.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C=1C(NC(CC2=C(C=CC=C2)OC)=O)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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